Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate
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Overview
Description
Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is a synthetic organic compound with the molecular formula C8H10O3 and a molecular weight of 154.2 g/mol. This compound is known for its unique structure, which includes a cyclobutane ring substituted with an ethynyl group, a hydroxyl group, and a carboxylate ester group. It has shown potential in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, hydrogen gas
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of methyl 3-oxo-3-ethynylcyclobutane-1-carboxylate
Reduction: Formation of methyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the ethynyl group may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxycyclobutane-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Methyl 3-oxo-3-ethynylcyclobutane-1-carboxylate:
Uniqueness
Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of both an ethynyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-3-8(10)4-6(5-8)7(9)11-2/h1,6,10H,4-5H2,2H3 |
InChI Key |
LBBYHASRENCATE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)(C#C)O |
Origin of Product |
United States |
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